5'-Uridylic acid,5-bromo-

Description

Context as a Nucleotide Analog in Biochemical Investigations

As a nucleotide analog, 5'-Uridylic acid, 5-bromo- closely mimics the structure of the natural nucleotide, uridine (B1682114) 5'-monophosphate (UMP). ontosight.aiidentifiers.org This structural similarity enables it to be recognized and utilized by various enzymes involved in nucleic acid metabolism and function. ontosight.ai Consequently, it serves as a powerful investigative tool for studying a range of biochemical processes.

Historical Perspectives on Halogenated Uridine Derivatives in Molecular Biology

The exploration of halogenated pyrimidines in biological research has a history spanning several decades. The initial discovery that 5-iodouracil (B140508) could be incorporated into the nucleic acid of E. coli more than thirty years ago paved the way for the synthesis and investigation of other halogenated derivatives, including those of uridine. tandfonline.com This breakthrough opened the door to utilizing these analogs as tools to study nucleic acid structure and function.

Early research focused on the potential of these compounds as chemotherapeutic agents, with the understanding that their incorporation into DNA could interfere with cellular replication. aacrjournals.org Over time, the application of halogenated uridine derivatives expanded significantly. Researchers began to appreciate their utility in a broader range of molecular biology techniques. For instance, the incorporation of these analogs into nucleic acids was found to facilitate the determination of their three-dimensional structures through X-ray crystallography. genelink.com The heavy halogen atom provides a strong anomalous signal, which is crucial for solving the phase problem in crystallographic studies. genelink.com This has been instrumental in elucidating the structures of various DNA and RNA molecules and their complexes with proteins. nih.gov Furthermore, the development of antibodies that specifically recognize halogenated nucleosides has enabled powerful techniques for labeling and tracking newly synthesized RNA within cells. nih.gov

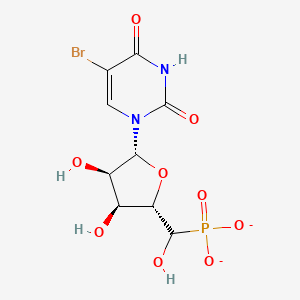

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN2O9P-2 |

|---|---|

Molecular Weight |

401.06 g/mol |

IUPAC Name |

5-bromo-1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[hydroxy(phosphonato)methyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12BrN2O9P/c10-2-1-12(9(17)11-6(2)15)7-4(14)3(13)5(21-7)8(16)22(18,19)20/h1,3-5,7-8,13-14,16H,(H,11,15,17)(H2,18,19,20)/p-2/t3-,4+,5-,7+,8?/m0/s1 |

InChI Key |

LICJYTMNTVSKLK-RIYKKHTBSA-L |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(O)P(=O)([O-])[O-])O)O)Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(O)P(=O)([O-])[O-])O)O)Br |

Origin of Product |

United States |

Molecular Mechanisms of 5 Uridylic Acid, 5 Bromo Incorporation and Interaction

Transcriptional Incorporation into Ribonucleic Acid

5'-Uridylic acid, 5-bromo-, in its triphosphate form (5-bromo-UTP or BrUTP), serves as a substrate for RNA polymerase and can be incorporated into nascent RNA molecules during transcription. pnas.orgoup.comsemanticscholar.org This process allows for the labeling and subsequent detection of newly synthesized RNA. The incorporation of 5-bromouridine (B41414) (BrU) into RNA is a valuable tool for studying RNA synthesis, processing, and turnover. ontosight.ainih.govnih.gov

The mechanism involves the recognition of BrUTP by RNA polymerase as an analog of the natural nucleotide, uridine (B1682114) triphosphate (UTP). oup.com Cells can be made permeable to BrUTP or the nucleoside 5-bromouridine can be supplied, which is then converted to BrUTP by the cell's salvage pathway. pnas.orgnih.gov Once incorporated, the BrU-labeled RNA can be immunoprecipitated using antibodies that specifically recognize the brominated base, allowing for the isolation and analysis of RNA transcribed within a specific timeframe. nih.govyoutube.com This technique, often referred to as BrU-immunoprecipitation (BrU-IP), provides insights into the dynamics of RNA production and degradation. nih.gov

While BrUTP is generally well-tolerated for short-term labeling experiments with minimal effects on cell viability, it has been observed that the replacement of uridines with BrU can inhibit pre-mRNA splicing, suggesting that uridines are critical for this process. wikipedia.org The use of BrUTP in conjunction with transcription inhibitors like actinomycin (B1170597) D, which blocks DNA-dependent RNA synthesis but not viral RNA-dependent RNA synthesis, allows for the specific labeling of viral RNA. alphavirus.org

Integration into Deoxyribonucleic Acid in Research Systems

The deoxyribonucleoside form of 5'-uridylic acid, 5-bromo-, which is 5-bromo-2'-deoxyuridine (B1667946) (BrdU), can be phosphorylated within cells to form 5-bromo-2'-deoxyuridine-5'-triphosphate (Br-dUTP). cas.czbiosan-nsk.ru This triphosphate analog of thymidine (B127349) triphosphate (TTP) is a substrate for DNA polymerases and can be incorporated into newly synthesized DNA during replication. tandfonline.comwikipedia.org This incorporation allows for the labeling and detection of cells that are actively dividing. wikipedia.org

The integration of BrdU into DNA is a cornerstone of various research applications:

Cell Proliferation Assays: Detecting the presence of incorporated BrdU using specific antibodies is a widely used method to identify and quantify proliferating cells in tissues. wikipedia.orgontosight.ai

DNA Labeling for In Situ Hybridization: DNA probes labeled with BrdU can be used in techniques like fluorescence in situ hybridization (FISH) for chromosome painting. nih.gov

Mutagenesis Studies: The incorporation of 5-bromouracil (B15302) is known to induce point mutations. wikipedia.org This property is utilized in experimental mutagenesis to study DNA repair mechanisms and the effects of specific base substitutions. ramauniversity.ac.incaltech.edu

Structural Biology: The presence of the heavy bromine atom in BrdU facilitates the determination of DNA structure through X-ray crystallography using techniques like multi-wavelength anomalous dispersion (MAD). genelink.com

The enzymatic synthesis of long DNA strands containing 5-bromouracil at specific sites has been developed, enabling precise studies of its effects on DNA properties and interactions. nih.govresearchgate.net

Influence on Nucleic Acid Structural Conformation and Stability

The substitution of thymine (B56734) with 5-bromouracil (5-BrU) in DNA, or uracil (B121893) in RNA, can significantly influence the structural and thermodynamic properties of the nucleic acid. nih.gov The bromine atom at the C5 position, being larger and more electronegative than the methyl group of thymine, alters the electronic and steric characteristics of the base. oup.com

5-Bromouracil primarily forms a Watson-Crick base pair with adenine (B156593), similar to thymine. wikipedia.orgnih.gov However, the presence of the bromine atom can lead to tautomeric shifts, allowing it to mispair with guanine (B1146940), which is a basis for its mutagenic activity. wikipedia.orgramauniversity.ac.in While the keto form of 5-BrU pairs with adenine, the enol and ion forms can pair with guanine, leading to A-T to G-C or G-C to A-T transition mutations over subsequent replication cycles. wikipedia.org

The incorporation of 5-BrU can affect the stability of the DNA duplex. While some studies suggest that the introduction of 5-bromouracil has little influence on the thermal stability of duplexes, others indicate it can increase stability. tandfonline.comresearchgate.net Research on a DNA duplex containing a 5-BrU-adenine pair revealed that it adopts a Watson-Crick conformation rather than a Hoogsteen pair. tandfonline.comnih.gov

In the context of non-canonical DNA structures, 5-bromouracil has been shown to influence the formation and stability of triple helices. Oligonucleotides containing 5-bromouracil can bind to duplex DNA with greater affinity than their thymine-containing counterparts, extending the pH range over which these structures can form. caltech.edugoogle.com However, in DNA-PNA (peptide nucleic acid) chimeras, the presence of 5-bromouracil was found to destabilize triple helix formation. nih.gov

The substitution of thymine's methyl group with a bromine atom introduces significant stereochemical changes that affect the local and global conformation of nucleic acids. The larger van der Waals radius of bromine compared to a methyl group can lead to steric clashes and alter the fine structure of the double helix. tandfonline.com

NMR studies on a DNA heptamer containing a 5-bromouracil-adenine base pair have shown that the substitution induces notable conformational changes from that of a standard B-form DNA. tandfonline.comnih.gov Specifically, the helix twist between the 5-BrU and the adjacent guanine is altered, and the glycosyl torsion angles for both the 5-BrU and the neighboring guanine are significantly changed. tandfonline.com

Furthermore, computational studies on DNA:RNA hybrid microhelices have indicated that the bromine atom destabilizes its own base pair. tandfonline.comtandfonline.com This destabilization is accompanied by a noticeable increase in the rise parameter (the distance between consecutive base pairs along the helical axis) and a slight increase in the diameter of the microhelix. tandfonline.comtandfonline.com These findings highlight the significant impact of the stereochemistry of 5-bromouracil on the detailed three-dimensional structure of nucleic acids.

Advanced Research Applications and Methodologies Utilizing 5 Uridylic Acid, 5 Bromo

Probing RNA Synthesis and Dynamics

The dynamic nature of the transcriptome, characterized by the continuous synthesis and degradation of RNA molecules, is central to cellular function. 5'-Uridylic acid, 5-bromo- (referred to as 5-Bromouridine (B41414) or BrU in its nucleoside form) provides a powerful method for studying these dynamics by enabling the metabolic labeling of RNA. wikipedia.orgnih.gov Once introduced to cells, it is converted into 5-bromo-UTP (BrUTP) and incorporated into RNA in place of uridine (B1682114) during transcription. researchgate.netsemanticscholar.org This allows researchers to distinguish newly synthesized RNA from the pre-existing RNA pool.

The incorporation of 5-bromo-5'-uridylic acid into nascent RNA allows for the quantitative analysis of RNA transcription rates. By pulse-labeling cells with BrU for a defined period, the amount of labeled RNA can be measured to determine the rate of transcription. nih.govnih.gov This approach offers a more direct measure of transcriptional activity compared to steady-state RNA levels, which are influenced by both synthesis and degradation. nih.gov

Several techniques, such as Bru-Seq (bromouridine labeling and sequencing), have been developed to map nascent RNA transcripts and determine relative transcription rates on a genome-wide scale. illumina.compnas.org This method involves the immunoseparation of BrU-tagged RNA transcripts using anti-BrdU antibodies, followed by high-throughput sequencing. illumina.com Studies have utilized this approach to reveal gene-specific differences in transcription elongation rates, with a median rate of approximately 1.5 kb/min in human cells. nih.gov Furthermore, variations in global transcription rates have been observed between individual cells, highlighting the heterogeneity of cellular processes. plos.org

Table 1: Comparison of Transcription Elongation Rates in Different Human Cell Lines

| Cell Line | Median Elongation Rate (kb/min) |

|---|---|

| HF1 | ~1.25 |

| CS-B | ~1.25 |

| K562 | ~1.25 |

| TM | ~1.75 |

| MCF-7 | ~1.75 |

Data sourced from studies utilizing BruDRB-seq to estimate elongation rates. nih.gov

Understanding the stability of RNA molecules is crucial for comprehending gene expression regulation. 5-bromo-5'-uridylic acid is instrumental in methods designed to measure RNA turnover and determine RNA half-lives. A prominent technique in this area is BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis). wikipedia.orgnih.gov

In a BRIC-seq experiment, cells are pulse-labeled with BrU to tag newly synthesized RNA. researchgate.net The cells are then "chased" with a high concentration of unlabeled uridine, and samples are collected at various time points. researchgate.net The amount of BrU-labeled RNA remaining at each time point is quantified, typically through deep sequencing, allowing for the calculation of the decay rate and, consequently, the half-life of individual RNA transcripts. nih.govnih.gov This method has been successfully applied to determine the half-lives of both coding and non-coding RNAs, providing valuable insights into their regulatory functions. wikipedia.org

Nucleic Acid Labeling and Detection Techniques

The incorporation of the bromine atom at the 5' position of the uracil (B121893) base provides a unique tag that can be specifically recognized by antibodies. This has led to the development of various techniques for the labeling and detection of newly synthesized RNA.

A significant application of 5-bromo-5'-uridylic acid is the immunocytochemical detection of RNA synthesis. nih.gov After cells are incubated with BrU and it is incorporated into RNA, the cells can be fixed, permeabilized, and stained with monoclonal antibodies that specifically recognize 5-bromodeoxyuridine (BrdU), which also cross-react with BrU in RNA. nih.govsigmaaldrich.com These primary antibodies can then be detected using fluorescently labeled secondary antibodies.

This immunochemical detection can be coupled with flow cytometry to analyze RNA synthesis in individual cells within a heterogeneous population. wikipedia.orgnih.gov This powerful combination allows for the correlation of transcriptional activity with other cellular parameters, such as cell cycle stage (by co-staining for DNA content) or cell surface markers. researchgate.net Flow cytometry analysis of BrU incorporation has revealed that RNA synthesis is high during the S and G2 phases of the cell cycle and variable in the G1 phase. nih.gov

Table 2: Commercially Available Anti-BrdU Antibodies for Flow Cytometry

| Antibody | Manufacturer (Example) | Relative Fluorescence Signal | Specificity for BrU-RNA |

|---|---|---|---|

| ABDM | Partec | High | Specific |

| B-44 | Becton Dickinson | Moderate | Specific |

| BR-3 | Caltag | Variable/Low | Also binds unlabelled RNA |

| IU-4 | Caltag | Variable/Low | Also binds unlabelled RNA |

| Bu20a | DAKO | Not Detectable | N/A |

Based on a study testing a panel of anti-BrdU antibodies on HL-60 human leukemia cells. nih.gov

The ability to label nascent RNA with 5-bromo-5'-uridylic acid has also been leveraged in in situ hybridization (ISH) and microarray analyses. In ISH, synthetic oligonucleotides containing 5-Br-dU can be used as probes for the highly specific immunostaining of mRNA within tissues and cells. glenresearch.com

For microarray analyses, BrU-labeled nascent RNAs can be isolated from total cellular RNA through immunoprecipitation with anti-BrdU antibodies. researchgate.netnih.gov These isolated nascent transcripts can then be amplified, labeled with fluorescent dyes (such as Cy3 and Cy5), and hybridized to DNA microarrays. semanticscholar.orgnih.gov This allows for a comprehensive analysis of the genes that are actively being transcribed under specific cellular conditions. semanticscholar.org This method has been optimized for the analysis of small amounts of RNA and has been used to identify genes with novel expression profiles. semanticscholar.org

Investigation of Gene Expression Regulation Mechanisms

The combined use of techniques like Bru-Seq and BruChase-Seq allows for a more complete understanding of how gene expression is controlled. pnas.org For example, studies on the inflammatory response in human cells have used these methods to reveal a complex and coordinated regulation of gene expression at both the transcriptional and post-transcriptional levels. pnas.org This approach has also been instrumental in differentiating the effects of transcription and RNA decay on the targets of RNA-binding proteins. researchgate.net Furthermore, the analysis of BrU-labeled RNA has been used to study the regulation of non-coding RNAs and their role in cellular processes like cell cycle arrest. researchgate.net

Elucidation of Nucleic Acid-Protein Interactions

The interactions between nucleic acids (DNA and RNA) and proteins are fundamental to virtually all aspects of gene expression, regulation, and maintenance. 5'-Uridylic acid, 5-bromo-, is a versatile probe for investigating the intricate details of these interactions. ontosight.aiglenresearch.com When incorporated into synthetic DNA or RNA oligonucleotides, the bromine-substituted nucleoside, 5-bromouridine (5-Br-U), acts as a photo-labile cross-linking agent and a heavy-atom derivative for structural studies. glenresearch.comgenelink.com

Photoreactive cross-linking is a technique used to covalently link interacting molecules, thereby capturing a snapshot of their proximity in a biological complex. 5-halogenated pyrimidines, including 5-bromouridine, are particularly effective for site-specific cross-linking of oligonucleotides to their binding proteins. glenresearch.com The methodology involves synthesizing an RNA or DNA probe containing 5-bromouridine at a specific position and incubating it with the target protein. glenresearch.comidtdna.com

Upon exposure to UV light, particularly at longer wavelengths such as 308 nm, the carbon-bromine bond in the uracil ring undergoes photolysis. glenresearch.comnih.govnih.gov This generates a highly reactive uracilyl radical that can form a stable, covalent bond with nearby amino acid side chains, effectively "trapping" the interaction. glenresearch.com Using longer wavelength UV light is advantageous as it minimizes non-specific side reactions and damage to the nucleic acids and proteins, leading to higher cross-linking efficiency and specificity. glenresearch.comnih.gov

A notable example is the study of the interaction between a small hairpin RNA fragment and the bacteriophage R17 coat protein. glenresearch.comnih.gov In these experiments, an RNA analog containing 5-bromouridine at a specific position (-5) was incubated with the R17 coat protein. nih.govnih.gov Irradiation with a 308 nm laser resulted in a high-yield covalent cross-link between the RNA and the protein. nih.govnih.gov Subsequent analysis involving tryptic digestion of the cross-linked complex identified that the RNA was specifically attached to tyrosine 85 of the coat protein, providing precise information about the contact point within the binding site. nih.gov This demonstrated that 5-bromouridine is an efficient and specific photo-cross-linker for mapping RNA-protein contacts. nih.govnih.gov

| System Studied | UV Wavelength | Cross-linking Efficiency | Identified Cross-linked Residue | Reference |

|---|---|---|---|---|

| Bacteriophage R17 Coat Protein-RNA Complex | 308 nm (XeCl Excimer Laser) | >50% | Tyrosine 85 | nih.govnih.gov |

| Bacteriophage R17 Coat Protein-RNA Complex | 312 nm (Broad-spectrum) | >20% | Not specified | nih.gov |

Beyond its use in cross-linking, 5'-Uridylic acid, 5-bromo- is a valuable tool in structural biology, particularly for determining the three-dimensional structures of nucleic acid-protein complexes via X-ray crystallography. genelink.combiosearchtech.combiosearchtech.com The successful determination of a crystal structure relies on solving the "phase problem," which can be a significant bottleneck. The incorporation of heavy atoms into the molecule of interest is a common strategy to overcome this challenge. genelink.com

The bromine atom in 5-bromouridine is electron-rich and serves as an excellent heavy atom for phasing purposes. genelink.combiosearchtech.com When an oligonucleotide containing 5-bromouridine is co-crystallized with its binding protein, its location can be precisely determined from the diffraction pattern. This information is then used in techniques like Multi-wavelength Anomalous Dispersion (MAD) to calculate the phases of the X-ray reflections, which is essential for computing an accurate electron density map of the entire complex. genelink.com

A specific application of this is the structural determination of the orotidine-5'-monophosphate decarboxylase domain of human UMP synthase, which was crystallized in complex with 5-bromo-UMP. rcsb.org The resulting high-resolution structure provided insights into the enzyme's catalytic mechanism and the plasticity of its active site. rcsb.org

| PDB ID | Method | Resolution | R-Value Work | R-Value Free | Reference |

|---|---|---|---|---|---|

| 2QCG | X-RAY DIFFRACTION | 1.75 Å | 0.167 | 0.202 | rcsb.org |

Application in Nucleotide Analog Interference Mapping (NAIM)

Nucleotide Analog Interference Mapping (NAIM) is a powerful chemogenetic technique designed to rapidly identify the specific chemical functional groups within an RNA molecule that are essential for its biological function. nih.govnih.gov The method involves creating a population of RNA molecules where each one is randomly substituted with a few nucleotide analogs. nih.govglenresearch.com These analogs typically carry subtle modifications to a specific functional group (e.g., deleting an exocyclic amine or a hydroxyl group) and are tagged with a phosphorothioate (B77711) linkage. nih.govglenresearch.com

The general workflow for a NAIM experiment is as follows:

Random Incorporation : A series of phosphorothioate-tagged nucleotide analogs are randomly incorporated into an RNA transcript during in vitro transcription. pnas.org

Functional Selection : The entire population of modified RNA is subjected to a functional assay, which separates the active molecules from the inactive ones. nih.gov

Cleavage and Analysis : The phosphorothioate linkages in both the active and inactive pools are specifically cleaved, typically with iodine. nih.govpnas.org The resulting RNA fragments are then separated by gel electrophoresis.

Mapping : Positions where the incorporation of an analog is detrimental (i.e., causes interference) to the RNA's function are identified as "gaps" in the sequencing ladder for the active pool compared to the inactive or total pool. pnas.org

This approach allows researchers to assess the importance of a single atom or functional group at nearly every nucleotide position in a single experiment. nih.gov While NAIM is a versatile technique that employs a wide range of nucleotide analogs, the reviewed literature primarily highlights its use with analogs designed to probe specific hydrogen bonds or functional groups, such as those on adenosine (B11128) and guanosine. glenresearch.compnas.orgacs.org For instance, analogs like inosine (B1671953) monophosphate (to probe the N2 amino group of guanosine) are commonly used. pnas.org Although 5'-Uridylic acid, 5-bromo- is a nucleotide analog, its primary research applications, as documented, are centered on photoreactive cross-linking and crystallography, and it is not typically cited as a standard reagent for NAIM experiments. glenresearch.comgenelink.comrcsb.org

| Analog | Base Modified | Functional Group Probed | Reference |

|---|---|---|---|

| Inosine Monophosphate (IMPαS) | Guanosine | Deletion of N2 exocyclic amine | pnas.org |

| Diaminopurine Riboside Monophosphate (DMPαS) | Adenosine | Addition of N2 exocyclic amine | pnas.org |

| N2-methylguanosine triphosphate (m2GTPαS) | Guanosine | Modification of N2 exocyclic amine | acs.org |

| Purine Riboside (PuraS) | Adenosine | Deletion of N6 exocyclic amine | glenresearch.com |

Enzymatic Interactions and Functional Modulation by 5 Uridylic Acid, 5 Bromo

Substrate Properties for Nucleotide Metabolizing Enzymes (e.g., UMP Kinase)

5'-Uridylic acid, 5-bromo- (5-Br-UMP) and its corresponding nucleoside, 5-bromouridine (B41414) (BrUrd), serve as substrates for several key enzymes in nucleotide metabolism. The phosphorylation of the nucleoside is a critical activation step, primarily carried out by uridine-cytidine kinases (UCK), which convert uridine (B1682114) and cytidine (B196190) analogs into their monophosphate forms. abcam.comnih.gov Human cells express two such enzymes, UCK1 and UCK2, both of which have been shown to phosphorylate a variety of pyrimidine (B1678525) nucleoside analogs, including 5-bromouridine. abcam.comresearchgate.net

Once formed, 5-Br-UMP can be further phosphorylated to its diphosphate (B83284) and triphosphate forms. The conversion of the monophosphate to the diphosphate is catalyzed by UMP/CMP kinase (UMPK). This enzyme plays a crucial role in supplying the precursors necessary for nucleic acid synthesis. nih.gov 5-Br-UMP is recognized as a substrate for UMPK, fitting into the enzymatic pathway that ultimately produces 5-bromo-uridine-5'-triphosphate (BrUTP). ontosight.aijenabioscience.com Studies on UMPK from various organisms, including Mycobacterium tuberculosis and other bacteria, have provided insights into the enzyme's regulatory mechanisms and substrate specificity. jenabioscience.comjenabioscience.com The enzymatic cascade involving these kinases is essential, as the triphosphate form is the active molecule for incorporation into RNA.

Research has also identified enzymes from thermophilic organisms, such as Thermotoga maritima, that exhibit wide-spectrum kinase activity. chemrxiv.org Nucleoside monophosphate kinases from this organism have been shown to accept and phosphorylate modified substrates, including 5-bromouridine, highlighting their potential for the in vitro synthesis of nucleotide analogs. chemrxiv.org

Table 1: Interaction of 5-Bromouridine Derivatives with Nucleotide Metabolizing Enzymes

| Enzyme | Specific Substrate | Action | Finding | Citations |

| Human Uridine-Cytidine Kinase 1 (UCK1) | 5-bromouridine | Phosphorylation | Acts as a substrate, converting it to 5-Br-UMP. | abcam.comresearchgate.net |

| Human Uridine-Cytidine Kinase 2 (UCK2) | 5-bromouridine | Phosphorylation | Acts as a substrate, converting it to 5-Br-UMP. | researchgate.net |

| UMP/CMP Kinase (UMPK) | 5'-Uridylic acid, 5-bromo- (5-Br-UMP) | Phosphorylation | Serves as a substrate for conversion to the diphosphate form. | nih.govontosight.aijenabioscience.com |

| Thermotoga maritima NMP Kinases | 5-bromouridine | Phosphorylation | Accepted as a substrate in enzymatic cascade reactions for NTP synthesis. | chemrxiv.org |

Studies on RNA Polymerase and DNA Polymerase Fidelity and Processivity

The triphosphate form, 5-bromouridine-5'-triphosphate (BrUTP), interacts directly with polymerases and is a valuable tool for studying transcription. BrUTP is readily incorporated into nascent RNA transcripts by RNA polymerase II. nih.govmolbiolcell.orgnih.gov This property allows for the effective labeling of newly synthesized RNA, which can then be detected using immunofluorescence or immunoprecipitation techniques to study RNA synthesis, processing, and localization. nih.govnih.gov The incorporation of the brominated nucleotide can influence the kinetics of RNA polymerization. scbt.com

While BrUTP is a substrate for cellular RNA polymerases, it can also act as an inhibitor of viral polymerases. Enzymatic assays with influenza virus polymerase revealed that certain uridine 5'-triphosphate derivatives, notably 5-bromouridine 5'-triphosphate, displayed inhibitory activity against the incorporation of UTP into viral RNA, with a 50% inhibitory concentration (IC50) below 10 µM. cardiff.ac.uk This suggests that the poor antiviral activity of some uridine analogues in cell culture may be due to inefficient phosphorylation to the active triphosphate form rather than a lack of polymerase inhibition. cardiff.ac.uk

Studies on DNA polymerase have generally used the deoxyribose analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). In vitro replication experiments using templates containing site-specifically incorporated 5-bromodeoxyuridine showed that its presence did not significantly block replication by DNA polymerase I, DNA polymerase alpha, or AMV reverse transcriptase. nih.gov However, it did lead to miscoding, primarily through dGTP:dB mispairing, which induces A-T to G-C transitions at a frequency 2- to 4-fold higher than dGTP:T mismatches. nih.gov This indicates that the miscoding potential of the deoxy-analog is relatively weak at the specific site studied. nih.gov

Table 2: Interaction of 5-Bromouridine Triphosphate with Various Polymerases

| Enzyme | Interaction Type | Outcome | Application/Finding | Citations |

| RNA Polymerase II | Substrate | Incorporation into nascent RNA | Labeling of RNA for studying transcription and splicing. | nih.govmolbiolcell.orgnih.gov |

| Influenza Virus Polymerase | Inhibitor | Inhibition of viral RNA synthesis | IC50 value below 10 µM. | cardiff.ac.uk |

| DNA Polymerase I, DNA Polymerase Alpha, AMV Reverse Transcriptase | Substrate (using deoxy-analog) | Incorporation and miscoding | Induces A-T → G-C transitions via dGTP:dB mispairing. | nih.gov |

Modulation of Glycosyltransferase Activity by 5-Substituted Uridine Derivatives

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of sugar moieties from an activated donor, typically a uridine diphosphate (UDP)-sugar, to an acceptor molecule. mdpi.complos.org Given their reliance on UDP-sugar donors, uridine derivatives are logical candidates for the design of GT inhibitors. mdpi.com The strategy involves creating analogs that can mimic the natural substrate to compete for the enzyme's active site. researchgate.net

Research into 5-substituted uridine derivatives has explored their potential as GT inhibitors. nih.gov One study reported the synthesis of novel, uncharged 5-substituted uridine derivatives that acted as inhibitors of β-1,4-galactosyltransferase and were active in cells. nih.gov In another investigation, C-5' modified uridine derivatives containing a β-ketoenol motif were synthesized and tested as potential inhibitors of bovine milk β-1,4-galactosyltransferase I. mdpi.comnih.gov However, these specific compounds showed no inhibitory activity at concentrations up to 2.0 mM, highlighting the stringent structural requirements for effective inhibition. mdpi.comnih.gov

The development of GT inhibitors is of significant therapeutic interest, as these enzymes are involved in numerous physiological and pathological processes. rsc.org While many developed inhibitors are analogs of the donor or acceptor substrates, the exploration of modifications at the uridine base, such as at the C5 position, represents a continuing area of research to develop novel and specific modulators of glycosyltransferase activity. researchgate.netfrontiersin.org

Inhibition of Ligase Enzymes by Uridine Analogs

Uridine analogs have been successfully designed to inhibit specific ligase enzymes, particularly those involved in essential bacterial pathways. The Mur ligases (MurC, MurD, MurE, and MurF) are critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall, making them attractive targets for new antibacterial agents. mdpi.commdpi.com

Researchers have developed novel uridine analogs as inhibitors of the Mycobacterium tuberculosis (Mtb) MurA-F enzyme pathway. mdpi.com In this approach, the metabolically labile diphosphate group of the natural substrate, UDP-N-acetylmuramic acid (UDP-MurNAc), was replaced with a stable 1,2,3-triazole spacer linked to the 5' position of uridine. mdpi.comnih.gov A series of these 5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine compounds were synthesized and screened for inhibitory activity. mdpi.com Among them, N-acetylglucosamine analogs emerged as the most effective inhibitors, with some showing selective inhibition of the Mtb MurE ligase. mdpi.comnih.gov

In a different context, photoreactive uridine analogs have been used to study the binding interactions between yeast tRNA ligase and its precursor tRNA substrate, demonstrating the utility of modified uridines in probing enzyme-substrate interactions. jenabioscience.com

Table 3: Inhibition of M. tuberculosis MurA-F Pathway by 5'-Triazolyl Uridine Analogs

| Compound Type | Modification | Target | % Inhibition (at 100 µM) | Citations |

| N-acetylglucosamine analog (11c) | Amide derivative group | Mtb MurA-F pathway (selective for MurE) | 56% | nih.gov |

| N-acetylglucosamine analog (11e) | Glucosamine derivative | Mtb MurA-F pathway (selective for MurE) | 50% | nih.gov |

| Triazole derivative (11a) | Carboxylic acid group | Mtb MurA-F pathway | 25-30% | nih.gov |

| Triazole derivative (11b) | Amino group | Mtb MurA-F pathway | 25-30% | nih.gov |

Investigation of RNA Splicing Mechanisms

5'-Uridylic acid, 5-bromo-, in its triphosphate form (BrUTP), is a powerful tool for investigating the mechanisms of pre-mRNA splicing. Studies have shown that when BrUTP is used to synthesize pre-mRNA transcripts in vitro, the subsequent splicing of these transcripts is inhibited. wikipedia.orggrantome.comresearchgate.net This inhibition indicates that the uridine residues within the pre-mRNA play a critical role in the splicing reaction, and that modifying them with a bulky bromine atom at the C5 position interferes with this process. wikipedia.org

Further analysis revealed that the inhibition is due to the failure of the bromo-uridine containing transcripts to form active splicing complexes (spliceosomes). researchgate.net In contrast, pre-mRNA containing 5-fluorouridine, which has a much smaller fluorine atom, was spliced efficiently, underscoring the steric hindrance imposed by the bromine atom. researchgate.net

The ability to incorporate BrUTP into nascent RNA has been exploited to visualize transcription and splicing events at high resolution within the cell nucleus. nih.govmolbiolcell.orgnih.gov By microinjecting BrUTP into living cells, researchers can label newly transcribed RNA and then use immunoelectron microscopy to localize these transcripts and associated splicing factors. nih.gov These studies have provided strong evidence that major pre-mRNA processing events, including splicing, occur co-transcriptionally on perichromatin fibrils, which represent the in situ form of nascent transcripts. molbiolcell.orgnih.gov

Chemical Synthesis and Derivatization of 5 Uridylic Acid, 5 Bromo for Research Tools

Synthetic Strategies for Site-Specific Incorporation into Oligonucleotides (e.g., Phosphoramidite (B1245037) Synthesis)

The site-specific incorporation of modified nucleotides into DNA and RNA sequences is most commonly achieved through solid-phase phosphoramidite chemistry. To make 5-bromouridine (B41414) compatible with this automated synthesis method, it must first be converted into a stable phosphoramidite synthon. This involves a multi-step chemical process designed to protect reactive functional groups and activate the 3'-hydroxyl for coupling.

The synthesis of the 5-bromouridine phosphoramidite monomer for RNA synthesis is a well-established procedure. nih.govresearchgate.net It begins with the protection of the 5'-hydroxyl group of 5-bromouridine with a dimethoxytrityl (DMT) group, which allows for monitoring of coupling efficiency and is easily removed during synthesis. nih.gov Subsequently, the 2'-hydroxyl group is selectively protected, often with a tert-butyldimethylsilyl (TBDMS) ether, to prevent unwanted side reactions during the phosphitylation step. nih.gov The final step involves reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired phosphoramidite building block. nih.govresearchgate.net An analogous process is used to prepare the 5-bromo-2'-deoxyuridine (B1667946) phosphoramidite for DNA synthesis, which is also a valuable reagent for creating modified DNA strands. biosynth.com

These modified phosphoramidites can then be used in standard automated oligonucleotide synthesizers. During each coupling cycle, the desired phosphoramidite is added to the growing oligonucleotide chain, achieving site-specific incorporation with high efficiency, often with coupling yields exceeding 98%. nih.govresearchgate.net The resulting oligonucleotides containing 5-bromouracil (B15302) residues are versatile tools, notably used as photoreactive probes to study nucleic acid-protein interactions through UV-induced cross-linking. glenresearch.comidtdna.com The bromine atom facilitates the formation of covalent bonds with nearby amino acid residues upon UV irradiation, allowing researchers to map the binding interfaces of protein-DNA or protein-RNA complexes. glenresearch.combiosearchtech.com

| Component | Synthetic Step | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 5-bromouridine (for RNA) | 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) chloride, pyridine | Protects the 5'-OH group; allows for monitoring of synthesis efficiency. | nih.gov |

| 5'-DMT-5-bromouridine | 2'-Hydroxyl Protection | tert-Butyldimethylsilyl (TBDMS) chloride | Selectively protects the 2'-OH to prevent branching during synthesis. | nih.gov |

| 5'-DMT-2'-TBDMS-5-bromouridine | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Activates the 3'-OH group for coupling to the growing oligonucleotide chain. | nih.govresearchgate.net |

| 5-bromo-2'-deoxyuridine (for DNA) | Phosphoramidite Synthesis | Similar protection and phosphitylation steps as for RNA, but without the need for 2'-OH protection. | Creates a building block for automated DNA synthesis. | biosynth.combiosearchtech.com |

Design and Development of Novel Uridine (B1682114) Analogs for Chemical Biology

The 5-bromo substituent on the uracil (B121893) ring serves as a versatile chemical handle for further derivatization, enabling the design and synthesis of novel uridine analogs with tailored properties for chemical biology applications. researchgate.net The carbon-bromine bond can be readily functionalized through various cross-coupling reactions or nucleophilic substitutions, making 5-bromouridine a valuable starting material. researchgate.netjst.go.jp

A notable example is the development of 5-dihydroxyboryluridine (5boU), an artificial nucleotide designed to enhance the cellular uptake of therapeutic oligonucleotides. nih.gov The synthesis of the 5boU phosphoramidite starts from 5-bromouridine. nih.govacs.org A key step in this process is a metal-halogen exchange reaction to install the boronic acid moiety, which is then protected with an N-methyliminodiacetic acid (MIDA) group. nih.gov This MIDA protection is crucial as it is stable during the acidic conditions of oligonucleotide synthesis but can be removed under the final basic deprotection conditions. nih.gov The resulting 5boU-containing antisense oligonucleotides show enhanced cytosolic penetration, demonstrating how derivatization of 5-bromouridine can be used to overcome significant challenges like cellular delivery. nih.gov

Another synthetic route involves the reaction of protected 5-bromouridine derivatives with carbanions. For instance, treatment with the carbanion of dimethyl malonate leads to the synthesis of uridine-5-acetic acid derivatives, which are naturally occurring minor nucleosides found in transfer RNA. jst.go.jp This highlights the utility of 5-bromouridine in synthesizing complex, biologically relevant molecules. Other modifications include palladium-catalyzed C-C bond formation reactions like the Heck, Stille, and Sonogashira reactions, which have been widely used to introduce diverse functional groups at the 5-position. researchgate.net

| Starting Material | Key Reaction | Reagent | Novel Uridine Analog Produced | Application/Significance | Reference |

|---|---|---|---|---|---|

| 5-bromouridine | Metal-halogen exchange, boronic acid installation, MIDA protection | t-BuLi, B(OiPr)₃, N-methyliminodiacetic acid | 5-dihydroxyboryluridine (5boU) phosphoramidite | Enhances cellular delivery of antisense oligonucleotides. | nih.govacs.org |

| N³, 5'-O-dibenzoyl-2', 3'-O-isopropylidene-5-bromouridine | Nucleophilic substitution with carbanion | Dimethyl malonate | Uridine-5-acetic acid | Synthesis of a minor nucleoside found in tRNA. | jst.go.jp |

| 5-bromouracil derivatives | Palladium-catalyzed cross-coupling | Varies (e.g., organostannanes for Stille, terminal alkynes for Sonogashira) | Various C5-functionalized uridine derivatives | Creation of diverse chemical probes and therapeutic leads. | researchgate.net |

| 3-Benzyloxymethyl-5-bromouridine | Reaction with active methylene (B1212753) compound | Ethyl acetoacetate | Uridine-6-(α-acetyl)acetic acid ethyl ester derivative | Chemical modification at the 6-position of the uracil ring. | mdpi.com |

Generation of Poly(5-bromouridylic acid) and its Applications in Polynucleotide Hybrid Studies

Poly(5-bromouridylic acid), denoted as poly(br⁵U) or poly(5-brU), is a synthetic homopolymer composed of 5-bromouridylic acid monomers. ontosight.ai This polymer can be synthesized through both chemical and enzymatic methods. The chemical approach involves the polymerization of 5-bromouridine-2',3'-cyclic phosphate (B84403) monomers, often using reagents like diphenyl phosphorochloridate. rsc.org Enzymatic synthesis utilizes nucleic acid polymerases to polymerize 5-bromouridine triphosphates. ontosight.ai

The resulting polymer, structurally similar to natural RNA but with 5-bromouracil replacing uracil, is a valuable tool for investigating the structure and stability of polynucleotide hybrids. ontosight.ai The presence of the bulky, electronegative bromine atom at the 5-position of the uracil base significantly influences its base-pairing properties and the thermal stability of duplexes it forms with complementary DNA or RNA strands. ontosight.ai

Poly(br⁵U) has been instrumental in detailed studies of polynucleotide interactions. For example, research on its interaction with polyadenylic acid (poly(A)) and its derivatives has provided deep insights into the rules of nucleic acid recognition. jst.go.jp Contrary to some earlier reports, it was demonstrated that poly(A) can form both a 1:1 duplex (poly(A)·poly(br⁵U)) and a 1:2 triplex (poly(A)·2poly(br⁵U)) with poly(br⁵U). jst.go.jp These studies also revealed the impact of steric hindrance on helix formation. When poly(br⁵U) was mixed with poly-2-methyladenylic acid (poly(m²A)) or poly-2-ethyladenylic acid (poly(e²A)), only 1:1 complexes were formed. The alkyl group at the C2 position of adenine (B156593) sterically prevents the formation of a Hoogsteen-type base pair required for the triple helix. jst.go.jp The effect was even more pronounced with the bulkier isopropyl group; poly-2-isopropyladenylic acid (poly(iso-pr²A)) showed no interaction with poly(br⁵U) at all under the tested conditions. jst.go.jp These findings underscore the utility of poly(br⁵U) in probing the geometric constraints of polynucleotide hybridization.

| Interacting Polynucleotides | Observed Complex Stoichiometry | Key Finding | Reference |

|---|---|---|---|

| poly(5-bromouridylic acid) + poly(adenylic acid) | 1:1 and 1:2 | Demonstrates that poly(A) can form both duplex and triplex structures with poly(br⁵U). | jst.go.jp |

| poly(5-bromouridylic acid) + poly(2-methyladenylic acid) | 1:1 only | The C2-methyl group on adenine creates steric hindrance, preventing triplex formation. | jst.go.jp |

| poly(5-bromouridylic acid) + poly(2-ethyladenylic acid) | 1:1 only | The C2-ethyl group on adenine creates steric hindrance, preventing triplex formation. | jst.go.jp |

| poly(5-bromouridylic acid) + poly(2-isopropyladenylic acid) | No interaction | The bulky C2-isopropyl group completely inhibits hybridization with poly(br⁵U). | jst.go.jp |

Broader Research Implications and Future Directions

Contribution to Fundamental Understanding of Nucleic Acid Biochemistry

The incorporation of 5'-Uridylic acid, 5-bromo- into nucleic acids provides a powerful means to investigate their fundamental properties. The bromine substitution alters the base-pairing properties and stability of nucleic acid duplexes compared to their natural counterparts. ontosight.ai This has allowed researchers to probe the intricacies of DNA and RNA structure and function, including the specificity of base pairing and the stability of the double helix. ontosight.ai

One of the key areas where this analog has provided insight is in the study of DNA mutations. The base component, 5-bromouracil (B15302), is a derivative of uracil (B121893) that can act as a base analog, substituting for thymine (B56734) in DNA. wikipedia.org 5-bromouracil exists in multiple tautomeric forms with different base-pairing affinities; the keto form pairs with adenine (B156593), while the enol and ion forms can pair with guanine (B1146940). wikipedia.org This interchangeability can lead to the incorporation of a different base opposite the 5-bromouracil residue during subsequent rounds of DNA replication, ultimately causing a point mutation. wikipedia.org This characteristic has made it a valuable tool for experimental mutagenesis, helping to elucidate the mechanisms of DNA replication and repair.

Furthermore, derivatives of 5'-Uridylic acid, 5-bromo- have been instrumental in dissecting complex biochemical processes. For instance, studies using 5-Bromouridine (B41414) 5'-triphosphate (BrUUTP) to label pre-mRNA revealed that the substitution of uridines with this analog inhibits splicing. wikipedia.org This finding underscored the critical role of uridine (B1682114) residues in the splicing reaction, contributing to our fundamental knowledge of post-transcriptional gene regulation. wikipedia.org

Development of Novel Chemical Probes for Biological Systems

5'-Uridylic acid, 5-bromo-, and its derivatives have been widely adopted as chemical probes to investigate a variety of biological systems and processes. Their ability to be incorporated into RNA and subsequently detected makes them excellent tools for labeling and tracking nucleic acids. ontosight.ai

A significant application lies in the study of RNA-protein interactions. Researchers have utilized 5-bromouridine-substituted RNA to achieve specific, UV-induced cross-linking to RNA-binding proteins. nih.gov In a study involving the bacteriophage R17 coat protein, covalent cross-linking was dependent on the presence of 5-bromouridine at a specific position within the RNA binding site. nih.gov This technique allows for the precise identification of the sites of protein attachment on an RNA molecule, providing invaluable data on the structural basis of these interactions. nih.gov

The monophosphate form, 5-Bromouridine 5'-monophosphate (5-BrUMP), serves as a versatile substrate in enzyme assays. ontosight.ai It is used to study the activity and kinetics of enzymes involved in nucleotide metabolism, such as uridine monophosphate kinase (UMPK) and cytidine (B196190) monophosphate kinase (CMPK). ontosight.aiwikipedia.org By using this analog, researchers can probe the catalytic mechanisms and substrate specificity of these enzymes. wikipedia.orgnih.govnih.gov Additionally, 5-BrUMP has been employed to investigate the mechanisms of RNA interference (RNAi), a key process in gene expression regulation. ontosight.ai

The use of this compound extends to cellular-level analyses. For example, the incorporation of 5-bromouridine into RNA in individual cells can be detected immunocytochemically, allowing for the analysis of RNA synthesis via methods like flow cytometry. wikipedia.org

Table 1: Applications of 5'-Uridylic acid, 5-bromo- and its Derivatives as Chemical Probes

| Derivative | Application | Research Area | Finding/Use | Citation |

| 5-Bromouridine | RNA Labeling | RNA Half-Life Studies | Used in BRIC-seq to measure RNA decay rates. | wikipedia.org |

| 5-Bromouridine-substituted RNA | RNA-Protein Interaction Studies | Structural Biology | Enables UV-induced cross-linking to identify protein binding sites on RNA. | nih.gov |

| 5-Bromouridine 5'-monophosphate (5-BrUMP) | Enzyme Substrate | Enzyme Kinetics | Used to study the activity of nucleotide metabolism enzymes like UMPK and CMPK. | ontosight.ai |

| 5-Bromouridine 5'-monophosphate (5-BrUMP) | Mechanistic Probe | Gene Regulation | Employed to investigate the mechanism of RNA interference (RNAi). | ontosight.ai |

| Poly-5-Bromouridylic acid | Structural Analog | Molecular Biology | Serves as a tool to investigate nucleic acid structure, stability, and protein interactions. | ontosight.ai |

Emerging Methodological Advancements in Nucleotide Analog Research

The utility of 5'-Uridylic acid, 5-bromo- has spurred the development of innovative research methodologies. These advancements leverage the unique chemical properties of the bromine-substituted nucleotide to probe biological processes in ways not possible with natural nucleotides.

A prominent example is the development of 5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq). wikipedia.org This method uses 5-bromouridine to label RNA, allowing for the measurement of RNA half-lives on a genome-wide scale. wikipedia.org BRIC-seq represents a significant methodological leap, enabling detailed investigations into the function of non-coding RNAs and the dynamics of RNA decay. wikipedia.org

The synthesis of polymers from these analogs, such as poly-5-bromouridylic acid, has also opened new avenues for research. ontosight.ai This synthetic nucleic acid polymer, composed of 5-bromouridylic acid monomers, serves as a model system for studying the structural and functional properties of RNA, including duplex stability and interactions with proteins. ontosight.ai The ability to synthesize such polymers, either chemically or enzymatically, provides researchers with tailored tools for specific biochemical assays. ontosight.ai

Furthermore, the application of UV-induced cross-linking with 5-bromouridine-substituted RNA is a sophisticated technique that continues to be refined. nih.gov The high efficiency of cross-linking achieved with specific UV wavelengths allows for robust and reliable identification of RNA-protein interaction sites, contributing to a deeper understanding of cellular regulatory networks. nih.gov

Table 2: Methodological Advancements Utilizing 5'-Uridylic acid, 5-bromo-

| Methodology | Core Principle | Purpose | Citation |

| 5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis (BRIC-seq) | Metabolic labeling of RNA with 5-bromouridine followed by immunoprecipitation and deep sequencing. | To measure the half-life and decay rates of RNA molecules on a large scale. | wikipedia.org |

| UV-induced RNA-Protein Cross-linking | Incorporation of 5-bromouridine into RNA, which can then be covalently linked to interacting proteins upon UV irradiation. | To identify and map the specific binding sites of proteins on RNA molecules. | nih.gov |

| Synthetic Polymer Studies | Chemical or enzymatic polymerization of 5-bromouridine nucleotides to create poly-5-bromouridylic acid. | To create model systems for studying nucleic acid structure, stability, and interactions in a controlled manner. | ontosight.ai |

Q & A

Basic: What are the recommended methods for synthesizing 5'-Uridylic acid,5-bromo- with high purity?

Answer:

Synthesis typically involves bromination of uridine 5'-monophosphate (UMP) under controlled conditions. Key steps include:

- Bromination Protocol : Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–4°C to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to isolate the brominated product. Confirm purity (>95%) using UV-Vis spectroscopy (λmax ~267 nm for brominated uracil derivatives) .

- Characterization : Validate structure via -NMR (e.g., disappearance of the uracil H5 proton at δ 5.7 ppm and appearance of a singlet for Br-C5) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers verify the stability of 5'-Uridylic acid,5-bromo- under experimental conditions?

Answer:

Stability studies should assess:

- pH Sensitivity : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation via HPLC and compare peak areas .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For aqueous solutions, use accelerated stability testing (40–60°C) .

- Light Sensitivity : Expose samples to UV light (254 nm) and monitor bromine loss using ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for 5'-Uridylic acid,5-bromo-?

Answer:

Contradictions often arise from variability in:

- Cellular Models : Validate activity across multiple cell lines (e.g., HeLa, HEK293) using standardized viability assays (MTT or ATP-luciferase). Include positive controls (e.g., 5-fluorouracil) .

- Concentration Gradients : Perform dose-response curves (0.1–100 µM) to identify IC50 values. Account for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Mechanistic Confounders : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., thymidylate synthase inhibition vs. RNA incorporation) .

Advanced: How can researchers design studies to investigate the role of 5'-Uridylic acid,5-bromo- in RNA interference (RNAi) mechanisms?

Answer:

- In Vitro RNA Incorporation : Synthesize brominated RNA oligos via T7 RNA polymerase and analyze incorporation efficiency via PAGE or LC-MS .

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve bromine’s impact on RNA duplex stability. Compare with wild-type UMP-containing structures .

- Functional Assays : Measure RNAi efficacy in brominated vs. non-brominated systems using luciferase reporter assays (e.g., firefly/Renilla dual-luciferase) .

Advanced: What analytical techniques are critical for detecting 5'-Uridylic acid,5-bromo- in complex biological matrices?

Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .

- Quantification : Optimize LC-MS/MS parameters: electrospray ionization (ESI−), MRM transitions (e.g., m/z 407.9 → 271.0 for [M-H]⁻), and isotope dilution (e.g., -labeled internal standard) .

- Limit of Detection (LOD) : Validate down to 1 nM using calibration curves (R² >0.99) and spike-recovery tests (85–115% recovery) .

Basic: What are the best practices for storing 5'-Uridylic acid,5-bromo- to prevent degradation?

Answer:

- Short-Term Storage : Dissolve in sterile, deionized water (pH 6.5–7.0) and store at −20°C in amber vials to prevent photodegradation .

- Long-Term Stability : Lyophilize and store under argon at −80°C. Confirm integrity every 6 months via HPLC .

Advanced: How can computational modeling predict the interactions of 5'-Uridylic acid,5-bromo- with enzymatic targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to thymidylate synthase. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (−0.15 e) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.